Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C27H28N2O5 and a molecular weight of 460.53. This compound is notable for its intricate structure, which includes a quinoline core, a piperidine ring, and a dioxolo group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate typically involves multiple steps, starting from commercially available reagentsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as those containing the quinoline or piperidine moieties. These comparisons highlight its unique structural features and potential advantages in various applications. Similar compounds include:
Quinoline derivatives: Known for their pharmacological properties.
Piperidine derivatives: Widely used in medicinal chemistry for their biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-[7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-4-32-27(31)18-7-9-29(10-8-18)25-20-12-23-24(34-15-33-23)13-22(20)28-14-21(25)26(30)19-6-5-16(2)17(3)11-19/h5-6,11-14,18H,4,7-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVFTXEBIDBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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